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molecular formula C12H13FN2O B8279976 1-(4-Fluorophenyl)-2-(1-methylimidazol-5-yl)ethanol

1-(4-Fluorophenyl)-2-(1-methylimidazol-5-yl)ethanol

Cat. No. B8279976
M. Wt: 220.24 g/mol
InChI Key: WLZOIECTAGEOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342765B1

Procedure details

A mixture of 1-(4-fluorophenyl)-2-(1-methylimidazol-5-yl)ethanone (1.3 g.), sodium borohydride (0.25 g.) and methanol (50 ml.) was stirred at ambient temperature for 2 hours under an inert atmosphere. The methanol was evaporated away and water (30 ml.) added to the residue. The mixture was filtered and the solid washed with more water and dried to give 1-(4-fluorophenyl)-2-(1-methylimidazol-5-yl)ethanol (1.18 g.).
Name
1-(4-fluorophenyl)-2-(1-methylimidazol-5-yl)ethanone
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:16])[CH2:9][C:10]2[N:14]([CH3:15])[CH:13]=[N:12][CH:11]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:16])[CH2:9][C:10]2[N:14]([CH3:15])[CH:13]=[N:12][CH:11]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(4-fluorophenyl)-2-(1-methylimidazol-5-yl)ethanone
Quantity
1.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CN=CN1C)=O
Name
Quantity
0.25 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 2 hours under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated away
ADDITION
Type
ADDITION
Details
water (30 ml.) added to the residue
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with more water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC1=CN=CN1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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